

A-841720 CAS number and molecular formula

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Compound of Interest

Compound Name: A-841720

Cat. No.: B1664755

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Unveiling A-841720: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound **A-841720**, including its fundamental properties. Due to the limited publicly available information, this document focuses on the confirmed chemical identifiers of **A-841720**. Further in-depth experimental data, detailed protocols, and specific signaling pathway interactions are not available in the public domain, suggesting that **A-841720** may be an internal research compound not yet extensively described in scientific literature.

Core Compound Identification

A-841720 is identified by the following chemical descriptors:

Property	Value
CAS Number	869802-58-4
Molecular Formula	C17H21N5OS

Structural Information

The systematic name for the molecular structure corresponding to the provided CAS number and molecular formula is 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one.

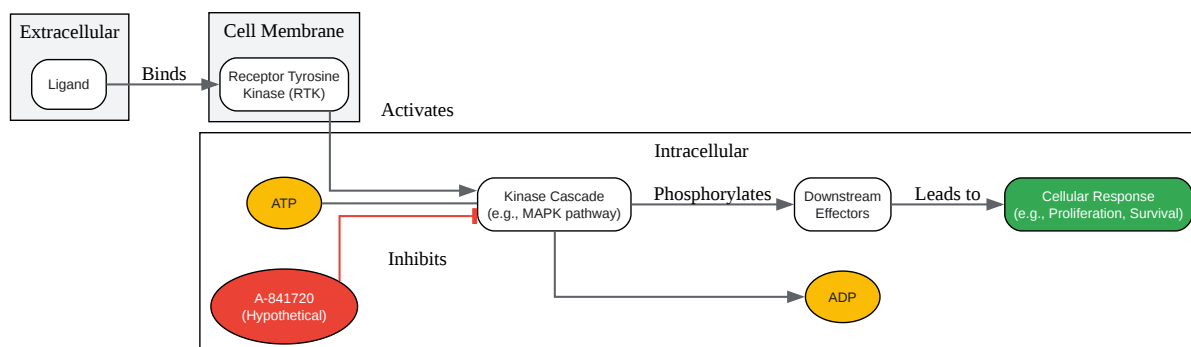
Biological Context and Potential Signaling Pathways

While specific biological activity for **A-841720** is not publicly documented, its core structure, a pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, is a scaffold found in numerous compounds investigated as kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer.

The general mechanism of action for kinase inhibitors involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Hypothetical Signaling Pathway Involvement:

Based on the activities of structurally related compounds, **A-841720** could potentially interact with one or more kinase-driven signaling pathways. A generalized schematic of a kinase signaling pathway is presented below.



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Figure 1. Hypothetical inhibition of a generic kinase signaling pathway by **A-841720**.

Experimental Protocols: A General Framework

Due to the absence of specific published studies on **A-841720**, this section outlines a general experimental workflow that researchers would typically follow to characterize a novel kinase inhibitor.

A. Synthesis and Purification:

- A multi-step organic synthesis would be required to construct the pyrido[3',2':4,5]thieno[3,2-d]pyrimidine core and introduce the dimethylamino and hexahydro-1H-azepin-1-yl substituents.
- Purification would likely be achieved through column chromatography followed by recrystallization.
- Characterization of the final product would involve techniques such as NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and elemental analysis to confirm its identity and purity.

B. In Vitro Kinase Assays:

- To determine the inhibitory activity of **A-841720**, a panel of in vitro kinase assays would be performed.
- These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.
- The half-maximal inhibitory concentration (IC₅₀) would be calculated to quantify the potency of **A-841720** against each kinase.

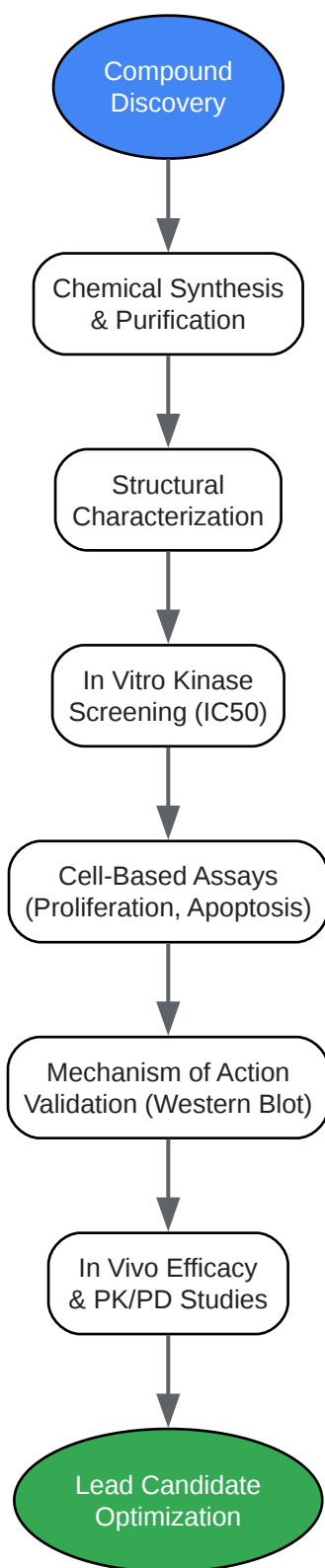
C. Cell-Based Assays:

- Cellular assays would be conducted to assess the effect of **A-841720** on cell proliferation, viability, and apoptosis in relevant cancer cell lines.
- Western blotting would be used to probe the phosphorylation status of key proteins within specific signaling pathways to confirm the mechanism of action within a cellular context.

D. In Vivo Efficacy Studies:

- If promising in vitro activity is observed, in vivo studies in animal models (e.g., mouse xenograft models of human tumors) would be initiated to evaluate the anti-tumor efficacy, pharmacokinetics, and tolerability of **A-841720**.

The following diagram illustrates a generalized workflow for the preclinical evaluation of a novel kinase inhibitor.



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Figure 2. Generalized experimental workflow for kinase inhibitor drug discovery.

Conclusion

A-841720 is a chemical entity with a defined molecular formula and CAS number. Its chemical structure suggests potential activity as a kinase inhibitor. However, a comprehensive understanding of its synthesis, specific biological targets, mechanism of action, and therapeutic potential is hampered by the current lack of publicly available data. The information and generalized protocols provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field of drug development who may encounter this or structurally related compounds in their work. Further investigation, contingent on the availability of the compound and its associated primary research, is necessary to fully elucidate the scientific and therapeutic relevance of **A-841720**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

